

Navigating the Solid State: A Comparative Crystallographic Guide to Imidazole-Based Alcohols

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Compound of Interest

Compound Name:	2-(1-methyl-1H-imidazol-5-yl)propan-2-ol
CAS No.:	1784642-48-3
Cat. No.:	B6155425

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An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Note: In the pursuit of novel therapeutics and functional materials, a deep understanding of a molecule's three-dimensional structure is paramount. X-ray crystallography remains the gold standard for elucidating atomic arrangements in the solid state, providing invaluable insights into intermolecular interactions, polymorphism, and structure-activity relationships. While a crystallographic structure for **2-(1-methyl-1H-imidazol-5-yl)propan-2-ol** is not publicly available at the time of this writing, this guide presents a comprehensive comparative analysis of structurally related and pharmaceutically significant compounds. By examining the crystal structures of secnidazole and its derivatives, we can infer potential structural behaviors and establish a robust experimental framework for the crystallographic analysis of this class of imidazole-based alcohols.

Comparative Crystallographic Data of Secnidazole and Related Compounds

The following table summarizes key crystallographic parameters for secnidazole derivatives, offering a comparative overview of their solid-state structures. These compounds share a core 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol framework, with variations at the hydroxyl group.

Compound Name	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	V (Å ³)	Z
2-[[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yl]oxy]benzoic acid[1]	C ₁₅ H ₁₅ N ₃ O ₆	Monoclinic	P2 ₁ /c	11.189 (3)	6.9489 (17)	19.979 (5)	98.056 (10)	1538.0 (6)	4
1-(2-Methyl-5-nitro-1H-imidazol-1-yl)propan-2-yl acetate[2][3]	C ₉ H ₁₃ N ₃ O ₄	Monoclinic	P2 ₁ /n	6.1771 (5)	8.9928 (7)	20.373 (16)	90.978 (2)	1131.5 (16)	4

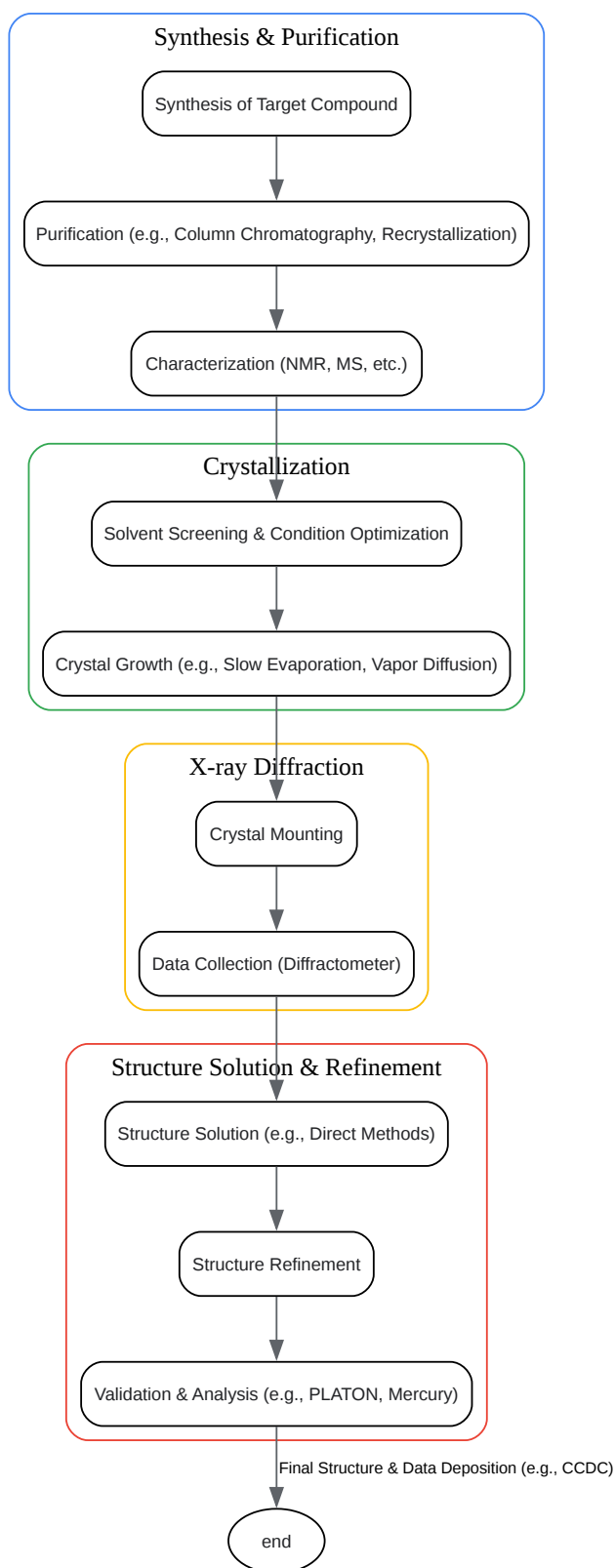
Expert Insights: The data reveals that even minor modifications to the propan-2-ol side chain can lead to significant changes in the crystal packing and unit cell parameters. For instance, the introduction of a bulky carbonyl}benzoic acid group results in a larger unit cell volume compared to the acetate derivative. The monoclinic crystal system is a common feature for

these compounds, suggesting a prevalence of non-orthogonal packing arrangements driven by specific intermolecular interactions.

The Causality Behind Experimental Choices: From Synthesis to Structure

The successful determination of a crystal structure is not a matter of chance but the result of a series of carefully considered experimental choices. The following workflow outlines a robust protocol for the crystallographic analysis of imidazole-based alcohols, grounded in established principles.

Experimental Workflow for Crystallographic Analysis



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Caption: A generalized workflow for the single-crystal X-ray diffraction analysis of imidazole-based compounds.

Detailed Experimental Protocol: A Self-Validating System

This protocol provides a step-by-step methodology for obtaining high-quality single crystals suitable for X-ray diffraction.

1. Synthesis and Purification:

- Objective: To obtain the target compound with high purity (>98%).
- Protocol: Synthesize **2-(1-methyl-1H-imidazol-5-yl)propan-2-ol** following established synthetic routes. Purify the crude product using column chromatography or recrystallization.
- Validation: Confirm the identity and purity of the compound using ^1H NMR, ^{13}C NMR, and Mass Spectrometry. The absence of significant impurities is crucial as they can inhibit crystallization or lead to poor crystal quality.

2. Crystallization Screening:

- Objective: To identify suitable solvent systems and conditions for crystal growth.
- Protocol: Employ a high-throughput screening approach using a variety of solvents with different polarities (e.g., methanol, ethanol, acetone, ethyl acetate, hexane). Set up crystallization trials using slow evaporation, vapor diffusion (hanging or sitting drop), and cooling methods.
- Validation: Regularly inspect the trials under a microscope for the formation of crystalline material. Promising "hits" are identified by the presence of well-formed, single crystals with sharp edges.

3. Crystal Growth Optimization:

- Objective: To grow single crystals of sufficient size and quality for X-ray diffraction.

- Protocol: Based on the screening results, optimize the conditions for the most promising hits. This may involve fine-tuning the solvent ratios, temperature, and concentration of the compound.
- Validation: The quality of the crystals can be initially assessed by their morphology and optical properties under polarized light.

4. X-ray Data Collection:

- Objective: To collect a complete set of high-resolution diffraction data.
- Protocol: Carefully mount a suitable crystal on a goniometer head. Collect diffraction data using a modern diffractometer equipped with a CCD or CMOS detector and a suitable X-ray source (e.g., Mo K α radiation).
- Validation: The quality of the data is assessed by monitoring key statistics during data collection, such as R(int) and completeness.

5. Structure Solution and Refinement:

- Objective: To determine the crystal structure and refine the atomic positions.
- Protocol: Solve the structure using direct methods or Patterson methods. Refine the structural model against the experimental data using full-matrix least-squares on F².
- Validation: The final refined structure is validated using tools like PLATON to check for missed symmetry and other potential issues. The final R-factors (R1 and wR2) and the goodness-of-fit (S) are key indicators of the quality of the refined model.

Authoritative Grounding and Mechanistic Insights

The crystal structures of the secnidazole derivatives presented in this guide are stabilized by a network of intermolecular interactions. In the case of 2-[[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yl]oxy]carbonyl]benzoic acid, O—H \cdots N hydrogen bonds link the molecules into chains.^[1] For 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yl acetate, inversion dimers are formed through C—H \cdots O interactions, which are further linked into chains by other C—H \cdots O

hydrogen bonds.[2][3] These non-covalent interactions are fundamental in dictating the final crystal packing and are of significant interest in the field of crystal engineering.

The deposition of crystallographic data in public databases such as the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD) is a crucial step in ensuring the reproducibility and accessibility of scientific data.[4][5]

Conclusion

While the crystal structure of **2-(1-methyl-1H-imidazol-5-yl)propan-2-ol** remains to be determined, this guide provides a comprehensive framework for its crystallographic analysis. By leveraging the available data for structurally related compounds and adhering to a robust experimental protocol, researchers can confidently pursue the elucidation of its solid-state structure. The insights gained from such studies will undoubtedly contribute to a deeper understanding of the structure-property relationships in this important class of molecules.

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